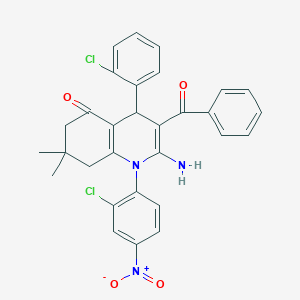
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is a chemical compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one is not fully understood. However, it is believed to exert its effects by inhibiting various enzymes and signaling pathways that are involved in the growth and proliferation of cancer cells, as well as the replication of viruses and bacteria.
Biochemical and Physiological Effects:
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their migration and invasion. The compound has also been shown to inhibit the replication of various viruses and bacteria. In addition, it has been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one in lab experiments is its high potency and specificity. The compound has been shown to exhibit activity against a wide range of cancer cell lines, viruses, and bacteria. However, one of the limitations of using this compound is its relatively low solubility, which may affect its bioavailability and efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one. One potential direction is the development of more efficient and cost-effective synthesis methods for the compound. Another direction is the investigation of the compound's potential use in combination therapy with other anticancer drugs or antibiotics. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and to identify potential biomarkers for predicting its efficacy in cancer treatment.
Synthesemethoden
The synthesis of 2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one involves the condensation reaction between 2-chloro-4-nitroaniline and 2-chlorobenzoylacetonitrile in the presence of a base. The resulting product is then subjected to a series of reactions to yield the final compound. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one has been extensively studied for its potential applications in scientific research. It has been found to exhibit anticancer, antiviral, and antibacterial activities. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
|---|---|
Molekularformel |
C30H25Cl2N3O4 |
Molekulargewicht |
562.4 g/mol |
IUPAC-Name |
2-amino-3-benzoyl-1-(2-chloro-4-nitrophenyl)-4-(2-chlorophenyl)-7,7-dimethyl-6,8-dihydro-4H-quinolin-5-one |
InChI |
InChI=1S/C30H25Cl2N3O4/c1-30(2)15-23-26(24(36)16-30)25(19-10-6-7-11-20(19)31)27(28(37)17-8-4-3-5-9-17)29(33)34(23)22-13-12-18(35(38)39)14-21(22)32/h3-14,25H,15-16,33H2,1-2H3 |
InChI-Schlüssel |
JLKINXHOELMXGM-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
Kanonische SMILES |
CC1(CC2=C(C(C(=C(N2C3=C(C=C(C=C3)[N+](=O)[O-])Cl)N)C(=O)C4=CC=CC=C4)C5=CC=CC=C5Cl)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(3-amino-6-isobutylthieno[2,3-b]pyridin-2-yl)(9H-fluoren-2-yl)methanone](/img/structure/B304301.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304302.png)
![6-tert-butyl-2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B304303.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
![[3-Amino-6-phenyl-4-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridin-2-yl]([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304307.png)
![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)







